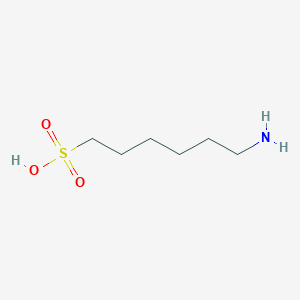
4-Bromo-2-methylpyridazin-3(2h)-one
Overview
Description
4-Bromo-2-methylpyridazin-3(2h)-one, also known as 4-bromo-2-methylpyridazin-3(2h)-one or BMPM, is a heterocyclic organic compound that has found many applications in the field of chemistry. It is a versatile building block for organic synthesis due to its stability and reactivity. BMPM has been used in the synthesis of a variety of organic molecules, including drugs, dyes, and polymers, as well as in the development of new catalysts and chemical sensors. In addition, BMPM has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mechanism Of Action
The mechanism of action of BMPM is not yet fully understood. However, it is known that BMPM is a highly reactive compound that can undergo several reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition. These reactions are used to synthesize a variety of organic molecules, including drugs, dyes, and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPM are not yet fully understood. However, BMPM has been found to have several effects on the body. For example, BMPM has been found to have an anti-inflammatory effect, as well as an effect on the immune system. In addition, BMPM has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates.
Advantages And Limitations For Lab Experiments
The use of BMPM in laboratory experiments has several advantages. For example, BMPM is a highly reactive compound that can be used to synthesize a variety of organic molecules. In addition, BMPM is a stable compound that can be stored for long periods of time. Furthermore, BMPM is a non-toxic compound that is safe to handle and use in laboratory experiments.
However, there are several limitations to the use of BMPM in laboratory experiments. For example, BMPM is a highly reactive compound that can undergo several reactions, making it difficult to control the reaction conditions. In addition, BMPM is a relatively expensive compound, making it difficult to obtain in large quantities. Finally, BMPM is a non-selective compound, meaning that it can react with a variety of other compounds, making it difficult to control the reaction conditions.
Future Directions
The future of BMPM in scientific research is promising. In the future, BMPM could be used to develop new catalysts and chemical sensors, as well as to study biochemical and physiological processes. In addition, BMPM could be used to develop new drugs and drug delivery systems. Finally, BMPM could be used in the synthesis of a variety of organic molecules, including drugs, dyes, and polymers.
Scientific Research Applications
BMPM has been used in a variety of scientific research applications. For example, BMPM has been used as a building block for organic synthesis and as a starting material for the synthesis of a variety of organic molecules, including drugs, dyes, and polymers. In addition, BMPM has been used in the development of new catalysts and chemical sensors. BMPM has also been used in the study of biochemical and physiological processes, as well as in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
4-bromo-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(9)4(6)2-3-7-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRULNZEKRNJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512729 | |
| Record name | 4-Bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylpyridazin-3(2h)-one | |
CAS RN |
81816-98-0 | |
| Record name | 4-Bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)





![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)

![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

